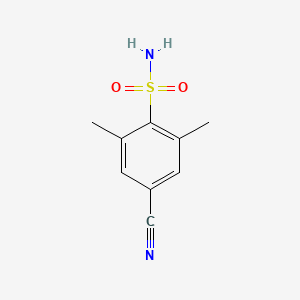
4-Cyano-2,6-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group (-CN) and two methyl groups (-CH3) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylbenzonitrile. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product. The resulting sulfonyl chloride intermediate is then treated with ammonia (NH3) to yield the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control of reaction conditions, such as temperature and pressure. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions
4-Cyano-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form corresponding sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Sulfonates.
科学研究应用
4-Cyano-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
Similar Compounds
4-Cyanobenzenesulfonamide: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the cyano group.
4-Cyano-N,N-dimethylbenzenesulfonamide: Similar structure but with N,N-dimethyl substitution.
Uniqueness
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both the cyano group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.
属性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC 名称 |
4-cyano-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-6-3-8(5-10)4-7(2)9(6)14(11,12)13/h3-4H,1-2H3,(H2,11,12,13) |
InChI 键 |
BCDKZJLTKQYQTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


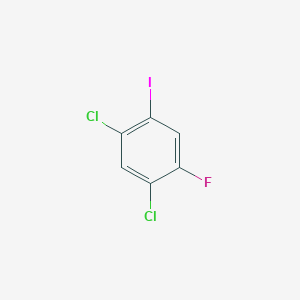
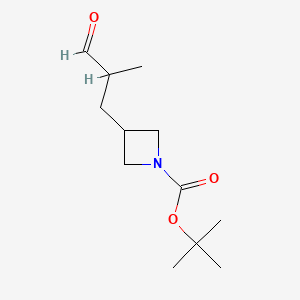
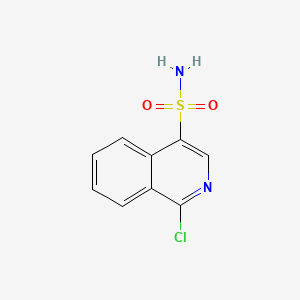
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
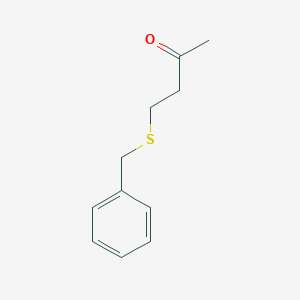
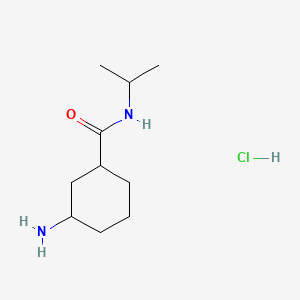
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)

![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
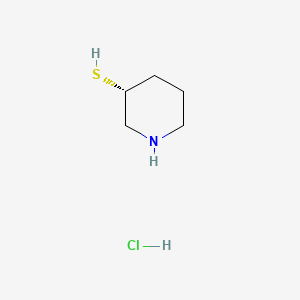
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
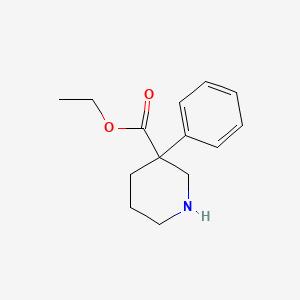
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

